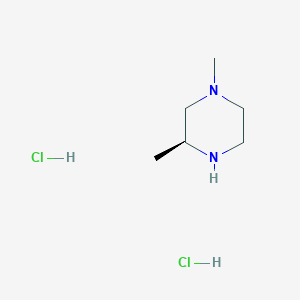
(S)-1,3-Dimethylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,3-Dimethylpiperazine dihydrochloride: is a chiral organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of piperazine, featuring two methyl groups at the 1 and 3 positions of the piperazine ring, and two hydrochloride ions to form a salt. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic 1,3-dimethylpiperazine using chiral resolving agents to obtain the (S)-enantiomer.
Chemical Synthesis: Another approach is the chemical synthesis starting from piperazine, followed by selective methylation at the 1 and 3 positions.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure the purity and consistency of the compound.
Continuous Flow Synthesis: Some advanced production facilities may use continuous flow synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(S)-1,3-Dimethylpiperazine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(S)-1,3-Dimethylpiperazine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of piperazine derivatives in biological systems.
Medicine: It is utilized in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (S)-1,3-Dimethylpiperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and other physiological processes.
Comparaison Avec Des Composés Similaires
(S)-1,3-Dimethylpiperazine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
1,3-Dimethylpiperazine: The racemic mixture of the compound.
1,4-Dimethylpiperazine: A structural isomer with methyl groups at the 1 and 4 positions.
N-Methylpiperazine: A compound with a single methyl group on the piperazine ring.
Each of these compounds has distinct properties and applications, making This compound unique in its specific uses and effects.
Propriétés
Numéro CAS |
1152110-30-9 |
|---|---|
Formule moléculaire |
C6H15ClN2 |
Poids moléculaire |
150.65 g/mol |
Nom IUPAC |
(3S)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
Clé InChI |
DPBBTNJEYWACKY-RGMNGODLSA-N |
SMILES |
CC1CN(CCN1)C.Cl.Cl |
SMILES isomérique |
C[C@H]1CN(CCN1)C.Cl |
SMILES canonique |
CC1CN(CCN1)C.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)



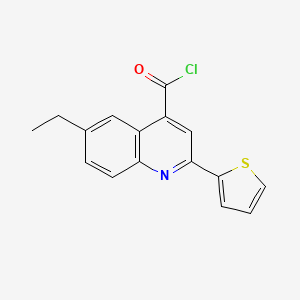

![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
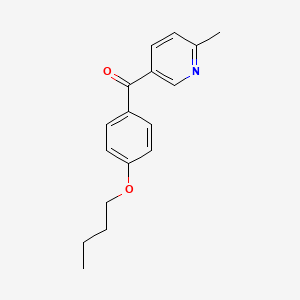
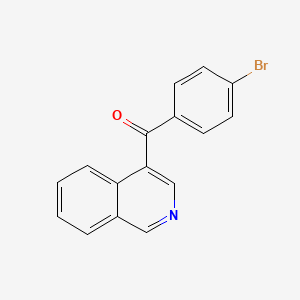
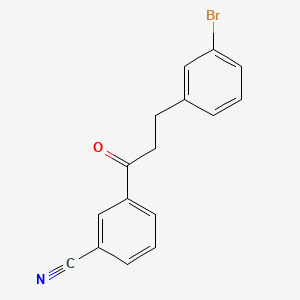
![1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
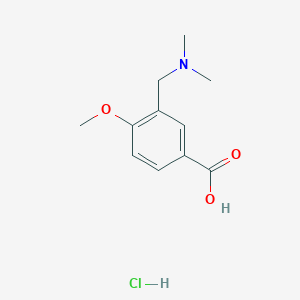
![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
